

NU-7107 structural activity relationship study

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: NU-7107

Cat. No.: S548532

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NU-7107 in Context: A Comparison with NU7026

NU-7107 is identified in the literature as a structural analog of a prototype DNA-PK inhibitor called **NU7026** [1]. Its development was part of a lead optimization strategy to improve the metabolic stability of the compound series.

The table below summarizes the core structural change and its established experimental outcome, based on a preclinical pharmacokinetic study [1].

Compound Name	Key Structural Difference from NU7026	Primary Pharmacokinetic (PK) Outcome	Interpretation within an SAR Framework
NU7026	Contains an unsubstituted morpholine ring	Rapid plasma clearance (0.108 L/h ⁻¹ in mice) [1]	The morpholine ring is a site of extensive metabolism.
NU7107	Morpholine ring methylated at C-2 and C-6 positions [1]	Four-fold slower plasma clearance than NU7026 [1]	Blocking metabolism at C-2 (a major site) with methyl groups significantly improves metabolic stability.

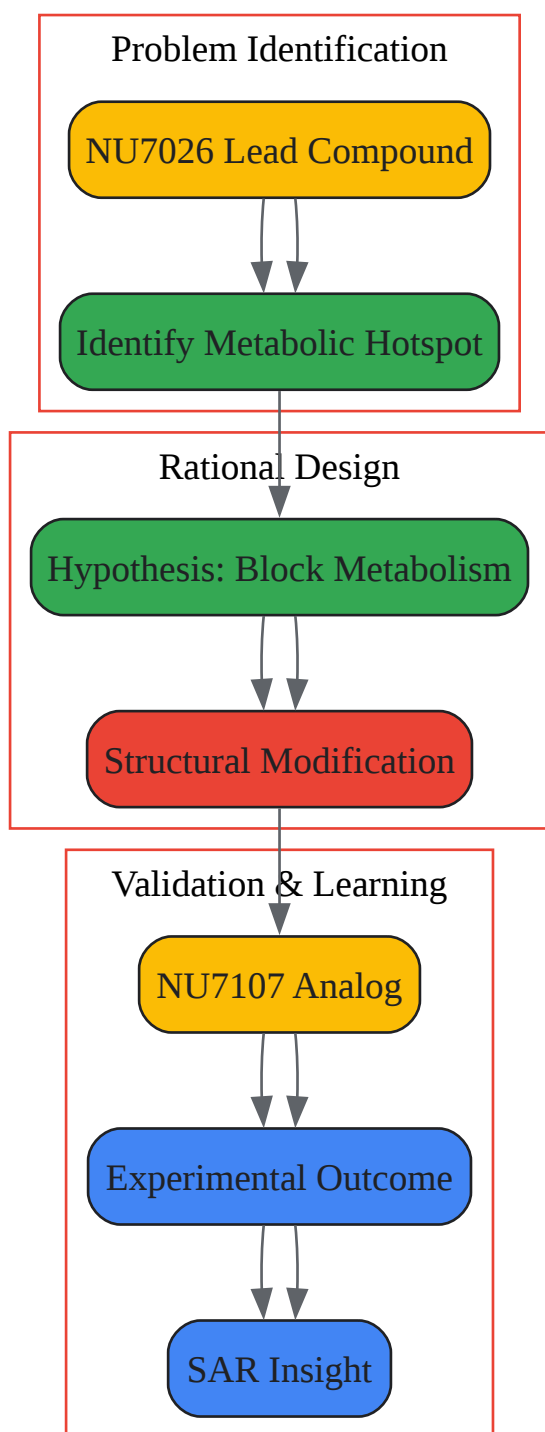
Experimental Insight and Methodology

The key finding on **NU-7107**'s improved stability comes from a direct in vivo pharmacokinetic study in mice [1].

- **Experimental Protocol:** The study involved administering NU7026 and NU7107 intravenously to mice and collecting blood plasma at various time points. The concentration of each compound in the plasma was then determined using **liquid chromatography tandem mass spectrometry (LC/MS/MS)** to calculate pharmacokinetic parameters like plasma clearance [1].
- **Metabolic Investigation:** For NU7026, researchers identified that the major site of oxidative metabolism was **C-2 of the morpholine ring**. The design of NU7107, methylated at both C-2 and C-6, was specifically intended to block this metabolic pathway [1].

The "Why" Behind the Structure: Key SAR Concepts

While a full SAR profile for **NU-7107** is not available, its design aligns with established principles in medicinal chemistry. The following diagram outlines the logical relationship between the structural modification and the observed outcome.



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This workflow demonstrates a classic medicinal chemistry cycle. The key SAR insight gained is that **steric shielding of the metabolically vulnerable C-2 position on the morpholine ring is a successful strategy for improving the pharmacokinetic profile in this chemical series** [1].

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References

1. Preclinical pharmacokinetics and metabolism of a novel prototype... [nature.com]

To cite this document: Smolecule. [NU-7107 structural activity relationship study]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548532#nu-7107-structural-activity-relationship-study>]

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